molecular formula C8H7ClN4O B6239354 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2361883-30-7

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B6239354
CAS RN: 2361883-30-7
M. Wt: 210.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CMPT, is a synthetic organic compound that has been used in various scientific research applications. CMPT is a heterocyclic compound that is composed of a five-membered ring system with an oxygen and nitrogen atom. CMPT is a highly stable compound that has been used in a wide range of scientific research applications due to its unique properties.

Scientific Research Applications

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been used in a wide range of scientific research applications. It has been used in the study of the structure and function of proteins, the development of new drugs, and the investigation of the interactions between different molecules. 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has also been used in the study of enzyme inhibition, the study of the effects of drugs on the human body, and the study of the effects of environmental toxins.

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed that 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one acts as a reversible inhibitor of enzymes, which means that it binds to an enzyme and prevents it from performing its normal function. In addition, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to interact with certain proteins, which can alter their function and structure.
Biochemical and Physiological Effects
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain hormones and other biochemical compounds. In addition, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to affect the activity of certain proteins, which can lead to changes in the structure and function of cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory experiments is its high stability. This makes it an ideal compound for use in long-term experiments. In addition, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not suitable for use in experiments involving high temperatures or extreme pH levels. It is also not suitable for use in experiments involving the use of toxic chemicals.

Future Directions

There are a number of potential future directions for the use of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in scientific research. One potential direction is the use of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the development of new drugs. 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could be used to study the effects of drugs on the human body and to develop more effective treatments for various diseases. Another potential direction is the use of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the study of the interactions between different molecules. This could lead to the development of new drugs and therapies to treat various diseases. Additionally, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could be used in the study of the effects of environmental toxins on the human body. Finally, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could be used to study the structure and function of proteins, which could lead to the development of new treatments for various diseases.

Synthesis Methods

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized using a variety of methods. The most common method is the Mannich reaction, which involves the condensation of an amine, aldehyde, and a carboxylic acid. This reaction produces a nucleophilic substitution reaction, which creates the 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one molecule. Other methods of synthesis include the use of an amide coupling reaction, the use of a Grignard reagent, and the use of a Friedel-Crafts acylation reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one' involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. This intermediate is then reacted with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a base to yield the final product.", "Starting Materials": [ "5-chloro-2-pyridinecarboxylic acid", "thionyl chloride", "4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one", "base" ], "Reaction": [ "Step 1: 5-chloro-2-pyridinecarboxylic acid is reacted with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride.", "Step 2: 5-chloro-2-pyridinecarbonyl chloride is reacted with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a base to yield the final product, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one." ] }

CAS RN

2361883-30-7

Product Name

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Molecular Formula

C8H7ClN4O

Molecular Weight

210.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.